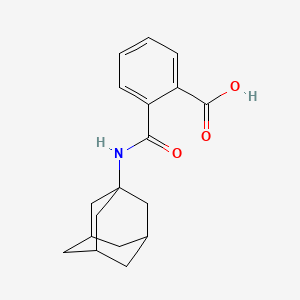

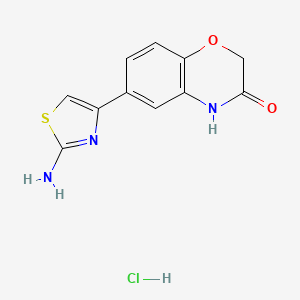

![molecular formula C12H16ClNO4S B1272530 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid CAS No. 251097-66-2](/img/structure/B1272530.png)

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

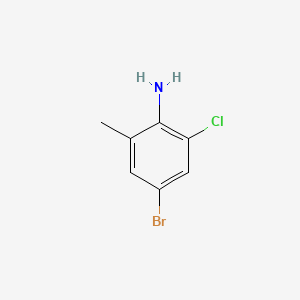

The compound "2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid" is a chemical entity that appears to be related to a family of compounds that involve chlorophenyl sulfone structures. These compounds are of interest due to their potential biological activities and their use in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds involves the use of chlorophenyl sulfone moieties. For instance, the enantiomers of a compound with a similar structure were synthesized using a highly diastereoselective alkylation method of acyloxazolidinone . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid," although the specific details of its synthesis are not provided in the papers.

Molecular Structure Analysis

While the exact molecular structure analysis of "2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid" is not discussed, the structure likely includes a chlorophenyl sulfone group attached to an amino acid backbone. The presence of a chlorophenyl group can influence the electronic properties of the molecule and potentially its reactivity .

Chemical Reactions Analysis

The chlorophenyl sulfone moiety is known to participate in various chemical reactions. For example, sulfonation and sulfation reactions involving chlorophenols have been studied, indicating that the chlorophenyl group can undergo further chemical transformations . This could imply that "2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid" may also be amenable to such reactions, although the specific reactions it undergoes are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid" are not directly reported. However, related compounds with chlorophenyl sulfone structures have been shown to have specific physical properties, such as the formation of clear and colorless membranes when cast from solution . The presence of the chlorophenyl sulfone group can also influence the solubility and thermal properties of the compound .

Wissenschaftliche Forschungsanwendungen

GABAB Receptor Antagonism

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid shows potential as a GABAB receptor antagonist. A similar compound, saclofen, demonstrated powerful antagonism of GABA at the GABAB receptor, indicating the relevance of sulfonic acid derivatives in studying GABA receptor activities (Abbenante & Prager, 1992).

Palladium(II) Coordination Compounds

Studies on Palladium(II) coordination compounds with related aminooxy acids reveal the potential of 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid in forming chelates with metals, which is crucial in understanding its coordination chemistry (Warnke & Trojanowska, 1993).

Antiviral Activity

Compounds similar to 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid, such as sulfonamide derivatives, have demonstrated antiviral activity, indicating potential applications in antiviral research (Chen et al., 2010).

Development of ELISA for Antibiotics

The development of enzyme-linked immunosorbent assay (ELISA) using antibodies against similar sulfonamide compounds for detecting sulfonamide antibiotics in veterinary applications highlights another research application of this compound (Adrián et al., 2009).

Macrocyclic Aromatic Ether Sulfone Synthesis

The synthesis of novel macrocyclic aromatic ether sulfones using derivatives of 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid, for applications in polymer science, is another potential research area (Rodewald & Ritter, 1997).

Amino Acid Sulfonamides Synthesis

The creation of amino acid derivatives using compounds similar to 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid, such as 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, demonstrates its potential in producing novel amino acid derivatives (Riabchenko et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(2-chlorophenyl)sulfonylamino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4S/c1-8(2)7-10(12(15)16)14-19(17,18)11-6-4-3-5-9(11)13/h3-6,8,10,14H,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPDKVAZYITZMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377541 |

Source

|

| Record name | 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid | |

CAS RN |

251097-66-2 |

Source

|

| Record name | 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B1272449.png)

![{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272452.png)

![{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272453.png)

![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1272464.png)